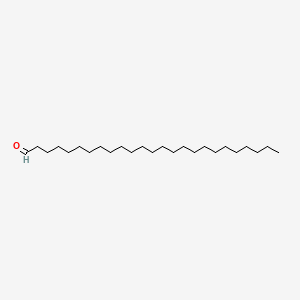![molecular formula C22H28O2S B14627185 {2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid CAS No. 54997-34-1](/img/structure/B14627185.png)
{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid is an organic compound characterized by the presence of a phenylacetic acid moiety substituted with an octylphenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid typically involves the reaction of 4-octylphenylthiol with 2-bromo-phenylacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the bromine atom, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the phenylacetic acid moiety may interact with receptors or enzymes involved in metabolic pathways, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
{2-[(4-Chlorophenyl)sulfanyl]phenyl}acetic acid: Similar structure but with a chlorophenyl group instead of an octylphenyl group.
{2-[(4-Methylphenyl)sulfanyl]phenyl}acetic acid: Similar structure but with a methylphenyl group instead of an octylphenyl group.
Uniqueness
The presence of the octyl group in {2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid imparts unique hydrophobic properties, which can influence its solubility, bioavailability, and interaction with biological membranes
Propiedades
Número CAS |
54997-34-1 |
|---|---|
Fórmula molecular |
C22H28O2S |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
2-[2-(4-octylphenyl)sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C22H28O2S/c1-2-3-4-5-6-7-10-18-13-15-20(16-14-18)25-21-12-9-8-11-19(21)17-22(23)24/h8-9,11-16H,2-7,10,17H2,1H3,(H,23,24) |
Clave InChI |
XHDMZQXHPLXZIU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)SC2=CC=CC=C2CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




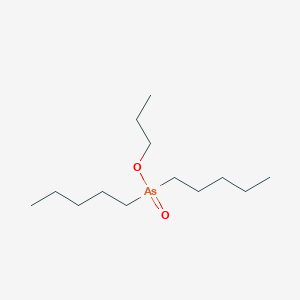
![Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride](/img/structure/B14627117.png)
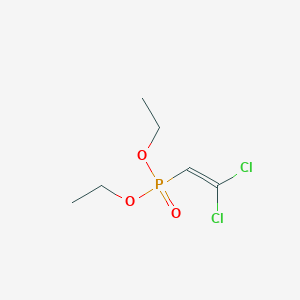
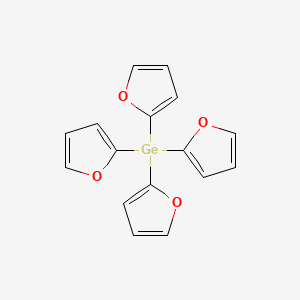
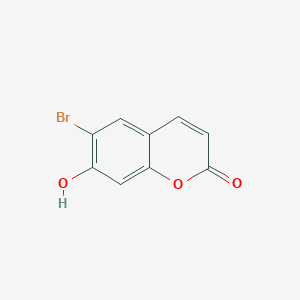
![N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14627124.png)


![Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14627143.png)
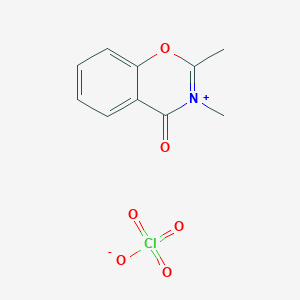
![Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)-](/img/structure/B14627166.png)
